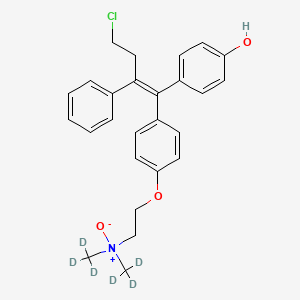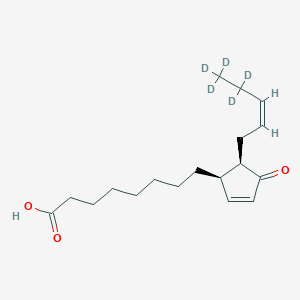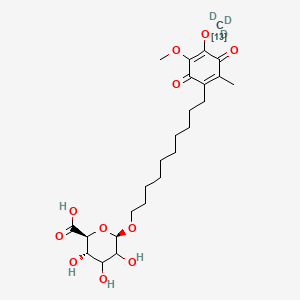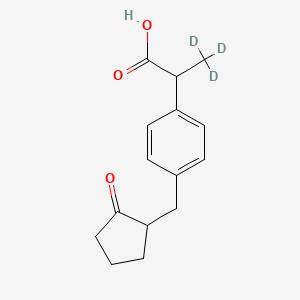
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide is a synthetic organic compound It is characterized by its complex structure, which includes a chloro-substituted phenyl group, a hydroxyphenyl group, and a phenylbutenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide typically involves multiple steps:
Formation of the phenylbutenyl moiety: This can be achieved through a series of reactions starting from benzene derivatives.
Introduction of the chloro and hydroxy groups: Chlorination and hydroxylation reactions are employed to introduce these functional groups.
Coupling reactions: The phenylbutenyl moiety is coupled with the phenoxy and ethan-1-amine groups under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the chloro-substituted phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the phenoxy and ethan-1-amine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dechlorinated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with cellular components and potential therapeutic effects.
Medicine
In medicine, research may focus on its pharmacological properties and potential as a drug candidate.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways would depend on the context of its application, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine: Similar structure but without the deuterium substitution.
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl)ethan-1-amine: Similar structure but with different substituents.
Uniqueness
The presence of deuterium atoms in (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-bis(methyl-d3)ethan-1-amine Oxide may confer unique properties, such as altered metabolic stability or different reactivity compared to its non-deuterated analogs.
特性
分子式 |
C26H28ClNO3 |
|---|---|
分子量 |
444.0 g/mol |
IUPAC名 |
2-[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C26H28ClNO3/c1-28(2,30)18-19-31-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25-/i1D3,2D3 |
InChIキー |
RNZBEVANSKRWCQ-DSQQFTIESA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O)(C([2H])([2H])[2H])[O-] |
正規SMILES |
C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)

![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)






